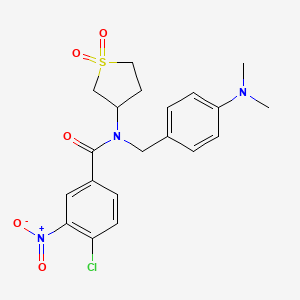
(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family, which is a class of organic compounds that have diverse applications in different industries, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Antioxidant Activity
Benzothiazole derivatives have demonstrated the ability to scavenge free radicals and exhibit antioxidant activity. For example, benzothiazole-isothiourea derivatives were evaluated for their free radical scavenging activity and showed promise in the context of mitigating acetaminophen-induced hepatotoxicity through antioxidant mechanisms. This suggests potential research applications in studying oxidative stress-related diseases and protective compounds (Cabrera-Pérez et al., 2016).
Polymer Science Applications
Acrylamide derivatives have been utilized in the synthesis of polymers with specific properties. Research into chain-growth polycondensation methods for synthesizing well-defined aramides and block copolymers containing aramide with low polydispersity highlights the versatility of acrylamide derivatives in polymer science. Such studies could guide the development of new materials with applications ranging from industrial to biomedical fields (Yokozawa et al., 2002).
Supramolecular Chemistry
The creation of polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, which can form hydrogels in aqueous solutions, showcases the application of acrylamide derivatives in developing smart materials. These materials' pH-responsive properties make them suitable for a range of applications, including drug delivery systems and sensors (Fleischmann et al., 2012).
Antitumor Activity
Research on 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, starting from substituted benzyl halides, has shown potential antitumor activity against various human cancer cell lines. This indicates the significance of researching acrylonitrile and benzyl derivatives in developing new antitumor agents (Maddila et al., 2016).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Such compounds' ability to undergo spectral changes upon coordination with metal ions suggests their potential in developing new chemical sensors and imaging agents (Suman et al., 2019).
properties
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FN3O2S/c28-23-10-6-20(7-11-23)15-25-17-30-27(34-25)31-26(32)22(16-29)14-19-8-12-24(13-9-19)33-18-21-4-2-1-3-5-21/h1-14,17H,15,18H2,(H,30,31,32)/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWCSBVPWARCE-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(benzyloxy)phenyl)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)



![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)
![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)


